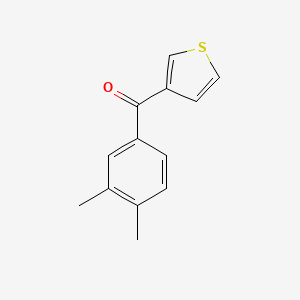

3-(3,4-Dimethylbenzoyl)thiophene

Vue d'ensemble

Description

3-(3,4-Dimethylbenzoyl)thiophene is a compound that belongs to the family of thiophene and benzoyl compounds. It has the molecular formula C13H12OS and a molecular weight of 216.3 g/mol. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(3,4-Dimethylbenzoyl)thiophene, can be achieved through various methods. Some common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide a variety of substituted thiophenes in good yields .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethylbenzoyl)thiophene undergoes various types of chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common in thiophene chemistry, where thiophene derivatives react with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine, chlorine, and nitronium ions are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Substituted thiophenes with various functional groups.

Applications De Recherche Scientifique

3-(3,4-Dimethylbenzoyl)thiophene has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethylbenzoyl)thiophene involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they can inhibit kinases, modulate estrogen receptors, and exhibit antimicrobial activity by disrupting microbial cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

3-(3,4-Dimethylbenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a 3,4-dimethylbenzoyl group makes it a valuable compound for various applications in medicinal chemistry and material science.

Activité Biologique

3-(3,4-Dimethylbenzoyl)thiophene is a compound that belongs to the thiophene family and is characterized by its unique structure, which includes a thiophene ring and a 3,4-dimethylbenzoyl group. The molecular formula of this compound is C13H12OS, with a molecular weight of 216.3 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests against various bacterial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antimicrobial agents, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In cell line studies, this compound showed cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways involved in growth and survival.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Cytotoxicity in Cancer Cells : Johnson et al. (2024) reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM.

Data Tables

| Biological Activity | MIC/IC50 Values | Tested Organisms/Cell Lines |

|---|---|---|

| Antimicrobial against S. aureus | 32 µg/mL | Gram-positive bacteria |

| Antimicrobial against E. coli | 64 µg/mL | Gram-negative bacteria |

| Cytotoxicity in MCF-7 cells | 15 µM | Breast cancer cell line |

| Cytotoxicity in HT-29 cells | 20 µM | Colon cancer cell line |

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMJFXWAOQVFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641841 | |

| Record name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-09-0 | |

| Record name | (3,4-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.